4-Fluoro-3-iodo-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-iodo-1H-indole-2-carboxylic acid is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a main role in cell biology . They are important types of molecules and natural products, and their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The indole core and C2 carboxyl group of indole-2-carboxylic acid derivatives can chelate the two Mg 2+ ions within the active site of integrase . Indoles are bicyclic in structure, comprising a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring .Chemical Reactions Analysis
Indole derivatives have been synthesized via Knoevenagel reaction of 5-fluoro-3-formyl-1H-indole-2-carboxylic acid methyl ester and some azolidinones differing in heteroatoms in positions 1, 2, and 4 .Scientific Research Applications
Synthesis and HIV Research
4-Fluoro-3-iodo-1H-indole-2-carboxylic acid and its derivatives are significant in the synthesis of various compounds. For instance, the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the development of phosphoindole inhibitors for HIV non-nucleoside reverse transcriptase, has been demonstrated. This involves a five-step synthesis process starting from commercially available 4-chloro-3-fluoroaniline and leading to the target indole ester with a significant yield. Such synthesis processes are crucial in the development of HIV treatments (Mayes et al., 2010).
Catalysis and Amidation Processes
Ortho-iodo arylboronic acids, including compounds related to this compound, have been used to catalyze direct amidation reactions. This process is crucial for creating amides from free carboxylic acids and amines, bypassing the need for stoichiometric activation or coupling reagents. Such catalytic processes are fundamental in the production of biomolecules and various synthetic products (Gernigon, Al‐Zoubi, & Hall, 2012).
Anticancer Activity
Derivatives of this compound have been explored for their anticancer properties. For example, the synthesis of 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acids and related compounds has shown significant antimitotic activity at micromolar concentrations, indicating potential use in cancer treatment (Kryshchyshyn-Dylevych et al., 2020).
G Protein-Coupled Receptor Research
3-(2-Carboxyethyl)indole-2-carboxylic acid derivatives, closely related to this compound, have been identified as potent agonists of the orphan G protein-coupled receptor GPR17. These compounds have shown promise in the development of treatments for inflammatory diseases (Baqi et al., 2018).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This interaction with its targets can lead to various changes in the cell.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives can affect a variety of biochemical pathways and their downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Like all chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential hazards including acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-iodo-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory activity against certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cancer cell growth and the induction of apoptosis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation . By modulating this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit key enzymes involved in cancer cell metabolism and proliferation is a critical aspect of its molecular mechanism . Additionally, this compound can modulate the expression of genes associated with cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cancer cell growth.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, impacting its overall biological activity . Understanding the metabolic pathways of this compound is essential for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in target tissues, affecting its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
4-fluoro-3-iodo-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FINO2/c10-4-2-1-3-5-6(4)7(11)8(12-5)9(13)14/h1-3,12H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSGQKWGFOKNHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=C(N2)C(=O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.